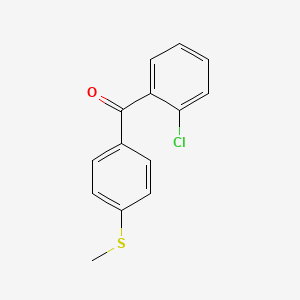

2-Chloro-4'-(thiomethyl)benzophenone

Description

Contextualizing Benzophenone (B1666685) Derivatives in Advanced Organic Synthesis

The benzophenone scaffold is a foundational structure in organic chemistry, consisting of a ketone group attached to two phenyl rings. wikipedia.org This core is not merely a simple aromatic ketone but serves as a versatile building block for more complex molecules. wikipedia.org Benzophenone derivatives are recognized as a "ubiquitous structure" in medicinal chemistry due to their presence in numerous naturally occurring and synthetic molecules with a wide array of biological activities. nih.gov These activities include anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govresearchgate.net

Beyond medicine, benzophenone derivatives are crucial in materials science and photochemistry. They are employed as photoinitiators for UV-curing processes in inks and coatings and to prevent UV degradation in perfumes and soaps. wikipedia.org Recently, the benzophenone core has attracted significant interest as a key component in the synthesis of organic semiconductors for applications in organic light-emitting diodes (OLEDs). nih.gov Its inherent photophysical properties make it a candidate for developing highly efficient thermally activated delayed fluorescent (TADF) emitters. nih.gov The synthesis of these derivatives often involves well-established organic reactions, such as the Friedel-Crafts acylation. mdpi.com

Significance of Organosulfur Moieties in Functional Molecules

Organosulfur compounds, characterized by at least one carbon-sulfur bond, are integral to chemistry and biology. fiveable.metaylorandfrancis.com The sulfur atom's unique chemical properties, including its various oxidation states and versatile reactivity, allow it to play fundamental roles in biological reactions and redox biochemistry. nih.gov In nature, organosulfur moieties are found in essential biomolecules like the amino acids cysteine and methionine, the antioxidant tripeptide glutathione, and various coenzymes and vitamins. britannica.com The sulfhydryl (-SH) group in thiols is critical for forming disulfide bridges that stabilize protein structures. fiveable.me

In the realm of functional molecules, the incorporation of sulfur is a key strategy in drug discovery and materials science. taylorandfrancis.comnih.gov Organosulfur compounds are components in many pharmaceutical agents, including antibacterial sulfa drugs. taylorandfrancis.com Their ability to participate in crucial biological functions and protect cells from oxidative damage makes them promising candidates for therapeutic applications. nih.gov The diverse chemical properties of organosulfur compounds have led to their widespread use in the production of pharmaceuticals, pesticides, and polymers. fiveable.me

Research Landscape for Halogenated and Sulfur-Substituted Benzophenones

The strategic combination of halogen and sulfur substituents on a benzophenone framework, as seen in 2-Chloro-4'-(thiomethyl)benzophenone, represents a targeted approach to creating molecules with potentially novel or enhanced properties. The research landscape for such compounds is driven by the goal of modulating biological activity and physicochemical characteristics.

Halogenation is a common strategy in medicinal chemistry to improve the pharmacological profile of a lead compound. The introduction of chlorine, for instance, can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Research into highly substituted benzophenone natural products has revealed that halogenated derivatives can exhibit potent antibacterial activity. researchgate.net

The synthesis of specifically substituted benzophenones often utilizes methods like the Friedel-Crafts reaction between a substituted benzoyl chloride and an appropriate aromatic compound. mdpi.comgoogle.com However, these syntheses can present challenges in controlling regioselectivity, meaning the precise placement of the substituents on the aromatic rings. googleapis.com

The inclusion of a sulfur-containing group, such as the thiomethyl group, further diversifies the molecule's properties. Theoretical studies on related aromatic systems have shown that sulfur substitution can significantly affect a molecule's electronic properties and charge transport ability, which is relevant for applications in organic electronics. e-asct.org Research into benzophenone derivatives bearing heterocyclic nuclei containing sulfur has led to the development of compounds with potent anti-inflammatory activity. mdpi.com The investigation of such multifunctional compounds is an active area of research, aiming to discover new agents for therapeutic and material science applications.

Scope and Objectives of the Comprehensive Research Outline for this compound

The scope of this article is to provide a focused, scientific overview of this compound by dissecting its structural components and placing them within the context of contemporary chemical research. The primary objective is to illuminate the rationale behind the scientific interest in this molecule. This is achieved by:

Establishing the importance of the core benzophenone structure as a privileged scaffold in medicinal chemistry and materials science. nih.govnih.gov

Detailing the functional significance of the organosulfur moiety as a key modulator of biological and electronic properties. taylorandfrancis.comnih.gov

Surveying the research landscape for related halogenated and sulfur-substituted aromatic compounds to understand the strategic design principles at play.

By examining the convergence of these distinct chemical features in a single molecule, this outline serves to frame this compound as a compound of significant interest for further investigation and as a potential building block for the synthesis of novel functional materials and therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

(2-chlorophenyl)-(4-methylsulfanylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClOS/c1-17-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXCWJGLUDZSPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60481013 | |

| Record name | AGN-PC-0NI4L2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55270-72-9 | |

| Record name | (2-Chlorophenyl)[4-(methylthio)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55270-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AGN-PC-0NI4L2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity Profiles of 2 Chloro 4 Thiomethyl Benzophenone

Reactivity of the Carbonyl Group

The ketone functionality, specifically the carbonyl (C=O) group, is a central hub of reactivity in 2-Chloro-4'-(thiomethyl)benzophenone. The polarization of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, renders the carbonyl carbon electrophilic and susceptible to attack by a wide array of nucleophiles.

The carbonyl group can be readily reduced to a secondary alcohol, yielding a benzhydrol derivative. This transformation is a cornerstone of ketone chemistry. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as methanol (B129727) or ethanol (B145695) are effective for this purpose. organic-chemistry.orgwikipedia.org The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. A subsequent protonation step, typically from the solvent, neutralizes the resulting alkoxide intermediate to furnish the final alcohol product, (2-chlorophenyl)(4-(methylthio)phenyl)methanol. wikipedia.org The progress of this reduction can be monitored using techniques like thin-layer chromatography (TLC) by observing the disappearance of the starting ketone. umkc.edu

| Reactant | Reagent & Conditions | Product | Description |

| This compound | 1. Sodium Borohydride (NaBH₄) 2. Methanol (Solvent) 3. Room Temperature | (2-chlorophenyl)(4-(methylthio)phenyl)methanol | A standard reduction converting the ketone to a secondary alcohol. |

| This compound | 1. Lithium Aluminium Hydride (LiAlH₄) 2. Anhydrous Ether/THF 3. Acidic Workup (e.g., H₃O⁺) | (2-chlorophenyl)(4-(methylthio)phenyl)methanol | A more powerful reducing agent, also effective for this transformation. |

This table presents plausible reduction reactions based on established chemical principles for benzophenone (B1666685) derivatives.

Beyond reduction, the electrophilic carbonyl carbon is a target for various carbon and heteroatom nucleophiles. These reactions are fundamental for building molecular complexity.

Grignard Reactions: The addition of organometallic reagents, such as Grignard reagents (R-MgX), converts the ketone into a tertiary alcohol. For example, reacting this compound with phenylmagnesium bromide results in the formation of a new carbon-carbon bond, yielding (2-chlorophenyl)(phenyl)(4-(methylthio)phenyl)methanol after acidic workup. umkc.eduyoutube.com The reaction must be conducted under anhydrous conditions as Grignard reagents are highly basic and react readily with water. libretexts.org

Wittig Reaction: The Wittig reaction provides a powerful method for converting ketones into alkenes. It involves the reaction of the ketone with a phosphorus ylide (a Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). wikipedia.orgmasterorganicchemistry.com This reaction forms a four-membered oxaphosphetane intermediate that decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide. chempedia.info This converts the C=O group into a C=C double bond, producing 1-(2-chlorophenyl)-1-(4-(methylthio)phenyl)ethene.

Condensation Reactions: The carbonyl group can also undergo condensation reactions with primary amines (R-NH₂) under mildly acidic conditions to form imines (C=N-R). This reversible reaction involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.

| Reaction Type | Nucleophile | Reagent & Conditions | Product Structure |

| Grignard Addition | Phenylmagnesium Bromide (PhMgBr) | 1. Anhydrous Ether/THF 2. H₃O⁺ workup | (2-chlorophenyl)(phenyl)(4-(methylthio)phenyl)methanol |

| Wittig Olefination | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Anhydrous THF or Ether | 1-(2-chlorophenyl)-1-(4-(methylthio)phenyl)ethene |

| Imine Formation | Primary Amine (R-NH₂) | Mildly acidic (pH ~4-5), heat | (E/Z)-N-((2-chlorophenyl)(4-(methylthio)phenyl)methylene)alkanamine |

This table summarizes key nucleophilic addition and condensation reactions at the carbonyl group.

Transformations Involving the Halogen Substituent

The chlorine atom attached to the benzoyl ring is a key functional handle that allows for the introduction of new atoms and molecular fragments through substitution and coupling reactions.

The chlorine atom of this compound is activated towards nucleophilic aromatic substitution (SNAr). This enhanced reactivity is due to the presence of the strongly electron-withdrawing carbonyl group in the ortho position. masterorganicchemistry.com The carbonyl group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction through resonance, lowering the activation energy for the substitution. libretexts.org The SNAr mechanism is a two-step process: initial addition of the nucleophile to form the stabilized carbanion, followed by elimination of the chloride leaving group to restore aromaticity. youtube.comyoutube.com This pathway allows for the displacement of chlorine by a variety of nucleophiles.

| Nucleophile | Reagent & Conditions | Product |

| Methoxide | Sodium Methoxide (NaOCH₃) in Methanol, heat | 2-Methoxy-4'-(thiomethyl)benzophenone |

| Amine (e.g., Piperidine) | Piperidine, heat, often with a base | 2-(Piperidin-1-yl)-4'-(thiomethyl)benzophenone |

| Thiolate | Sodium Thiophenoxide (NaSPh) in DMF or other polar aprotic solvent | 2-(Phenylthio)-4'-(thiomethyl)benzophenone |

This table illustrates potential SNAr reactions based on the known reactivity of activated aryl chlorides.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The aryl chloride in this compound serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling (C-C): This reaction couples the aryl chloride with an organoboron compound, typically a boronic acid (RB(OH)₂), in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com For example, reacting this compound with phenylboronic acid using a catalyst like Pd(PPh₃)₄ and a base such as K₂CO₃ would yield 4'-(Methylthio)-[1,1':2',1''-terphenyl]-2-one, effectively replacing the chlorine with a phenyl group. researchgate.netresearchgate.net

Buchwald-Hartwig Amination (C-N): This reaction enables the formation of C-N bonds by coupling aryl halides with primary or secondary amines. wikipedia.orgnih.gov Using a specialized palladium catalyst system composed of a palladium precursor (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine (B1218219) ligand (e.g., Xantphos), the chlorine atom can be replaced by a variety of amino groups. organic-chemistry.orglibretexts.org

Buchwald-Hartwig Ether Synthesis (C-O): A variation of the amination reaction allows for the formation of diaryl ethers by coupling aryl halides with alcohols or phenols. This provides a route to replace the chlorine with an alkoxy or aryloxy group under milder conditions than traditional methods.

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura | Phenylboronic Acid (PhB(OH)₂) | Pd(PPh₃)₄, K₂CO₃ | C-C Bond (Biaryl) |

| Buchwald-Hartwig Amination | Aniline (PhNH₂) | Pd₂(dba)₃, bulky phosphine ligand, NaOt-Bu | C-N Bond (Arylamine) |

| Buchwald-Hartwig Ether Synthesis | Phenol (PhOH) | Pd catalyst, ligand, base | C-O Bond (Diaryl Ether) |

This table provides examples of major cross-coupling reactions applicable to the aryl chloride moiety.

Oxidation Chemistry of the Thiomethyl Group

The sulfur atom of the thiomethyl (-SCH₃) group is susceptible to oxidation, allowing for the synthesis of the corresponding sulfoxide (B87167) and sulfone derivatives. These oxidized forms often exhibit different chemical and physical properties. The oxidation is typically stepwise, and the final product can be controlled by the choice of oxidant and reaction conditions. jchemrev.com

Oxidation to Sulfoxide: Selective oxidation of the thioether to a sulfoxide, (2-chlorophenyl)(4-(methylsulfinyl)phenyl)methanone, can be achieved using mild oxidizing agents. A common method involves using one equivalent of an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures or using hydrogen peroxide in a solvent like acetic acid. nih.govorganic-chemistry.org These conditions are generally mild enough to avoid overoxidation to the sulfone.

Oxidation to Sulfone: Further oxidation of the sulfoxide, or direct oxidation of the thioether, to the sulfone, (2-chlorophenyl)(4-(methylsulfonyl)phenyl)methanone, requires stronger oxidizing conditions or an excess of the oxidizing agent. organic-chemistry.org Using two or more equivalents of m-CPBA or reacting with hydrogen peroxide in the presence of certain catalysts can drive the reaction to completion, yielding the sulfone. google.comrsc.org The sulfone group is a strong electron-withdrawing group and is very stable towards further oxidation.

| Product | Reagent & Conditions | Description |

| (2-chlorophenyl)(4-(methylsulfinyl)phenyl)methanone (Sulfoxide) | 1. m-CPBA (1 equiv.), CH₂Cl₂ 2. H₂O₂ in Acetic Acid, room temp | Selective, mild oxidation of the thioether to the sulfoxide. |

| (2-chlorophenyl)(4-(methylsulfonyl)phenyl)methanone (Sulfone) | 1. m-CPBA (>2 equiv.), CH₂Cl₂ 2. H₂O₂ with catalyst (e.g., Na₂WO₄) | Complete oxidation of the thioether or sulfoxide to the stable sulfone. |

This table outlines the stepwise oxidation of the thiomethyl group.

Selective Oxidation to Sulfoxide Derivatives

The thiomethyl group in this compound can be selectively oxidized to the corresponding sulfoxide, 2-chloro-4'-(methylsulfinyl)benzophenone. This transformation requires mild oxidizing agents to prevent over-oxidation to the sulfone. A variety of reagents are known to effect the selective oxidation of sulfides to sulfoxides. For instance, the use of one equivalent of an oxidizing agent such as hydrogen peroxide in the presence of a metal catalyst, or reagents like sodium metaperiodate, can achieve this conversion. The reaction is typically carried out at controlled temperatures to ensure selectivity.

Table 1: Reagents for Selective Sulfide (B99878) to Sulfoxide Oxidation

| Oxidizing Agent | Catalyst/Conditions | Selectivity |

| Hydrogen Peroxide (H₂O₂) | Metal Catalysts (e.g., TaC) | High |

| Sodium Metaperiodate (NaIO₄) | Aqueous solvent | High |

| m-Chloroperoxybenzoic acid (mCPBA) | Stoichiometric control | Moderate to High |

Complete Oxidation to Sulfone Derivatives

Further oxidation of the thiomethyl group, or direct oxidation of this compound with stronger oxidizing agents, yields the corresponding sulfone, 2-chloro-4'-(methylsulfonyl)benzophenone. Reagents such as excess hydrogen peroxide, potassium permanganate, or nitric acid can be employed for this complete oxidation. For related compounds like 2-chloro-4-methylsulfonyltoluene, oxidation to the corresponding benzoic acid has been achieved using nitric acid at elevated temperatures, indicating the robustness of the methylsulfonyl group to oxidation. google.com This suggests that the thiomethyl group of this compound can be readily oxidized to the sulfone under appropriate conditions. google.comgoogle.com

Table 2: Reagents for Complete Sulfide to Sulfone Oxidation

| Oxidizing Agent | Conditions | Outcome |

| Hydrogen Peroxide (H₂O₂) | Excess reagent, often with a catalyst (e.g., NbC) | High yield of sulfone nih.gov |

| Potassium Permanganate (KMnO₄) | Basic or acidic conditions | Strong, non-selective |

| Nitric Acid (HNO₃) | High temperatures | Effective for complete oxidation google.com |

Electrophilic Aromatic Substitution on the Phenyl Rings

The two phenyl rings of this compound exhibit different reactivities towards electrophilic aromatic substitution due to the electronic effects of their respective substituents.

The 2-chlorophenyl ring: The chlorine atom is an ortho-, para-directing deactivator. The deactivating nature arises from its inductive electron withdrawal, while the directing effect is due to lone pair resonance. However, the position ortho to the carbonyl group (position 3) and the position ortho to the chlorine (position 3) are sterically hindered. Therefore, electrophilic attack is most likely to occur at position 5.

The 4'-(thiomethyl)phenyl ring: The thiomethyl group (-SMe) is an ortho-, para-directing activator. Its activating nature stems from the electron-donating resonance of the sulfur lone pairs, which outweighs its inductive withdrawal. This makes the ring it is attached to more susceptible to electrophilic attack than the chlorophenyl ring. Substitution will be directed to the positions ortho to the thiomethyl group (positions 3' and 5').

Given these directing effects, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions would be expected to occur preferentially on the 4'-(thiomethyl)phenyl ring at the 3' and 5' positions.

Photoreactivity and Photophysical Properties

The benzophenone moiety in this compound is a well-known chromophore that dictates the molecule's photoreactivity.

Triplet State Reactivity and Energy Transfer Mechanisms

Upon absorption of UV light, benzophenone and its derivatives typically undergo efficient intersystem crossing from the initially formed excited singlet state (S₁) to the triplet state (T₁). etnalabs.com The presence of a chlorine atom, a heavy atom, in this compound is expected to enhance the rate of intersystem crossing due to spin-orbit coupling. This leads to a high quantum yield for the formation of the triplet state.

The triplet state of benzophenone is a highly reactive species with a diradical character (n,π*). etnalabs.com It can participate in energy transfer processes, where it transfers its triplet energy to another molecule with a lower triplet energy level. This property makes benzophenone derivatives useful as photosensitizers. The triplet energy of the parent benzophenone is approximately 69 kcal/mol. The substituents on this compound may slightly modify this energy level.

Photoreduction Pathways and Product Analysis

A characteristic reaction of the benzophenone triplet state is photoreduction, which typically occurs in the presence of a hydrogen atom donor. The triplet benzophenone can abstract a hydrogen atom from a suitable donor to form a ketyl radical. In the absence of an external hydrogen donor, the solvent can sometimes serve this role. For this compound, intramolecular hydrogen abstraction is unlikely. In a hydrogen-donating solvent, the primary photochemical process would be the formation of the corresponding ketyl radical. Two of these ketyl radicals can then dimerize to form a pinacol (B44631) derivative. The presence of the thiomethyl group could potentially influence the reaction by providing an alternative reaction pathway, such as photo-induced electron transfer, although hydrogen abstraction is generally the dominant pathway for benzophenone photoreduction.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Mechanistic Studies

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for confirming the elemental composition of a molecule with exceptional accuracy. For 2-Chloro-4'-(thiomethyl)benzophenone, which has a molecular formula of C₁₄H₁₁ClOS, HRMS provides an exact mass measurement that serves as a primary piece of evidence for its structural confirmation.

The theoretical exact mass can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁶O, ³²S). This high-precision measurement allows chemists to distinguish the target compound from other molecules that may have the same nominal mass but different elemental formulas. In a typical analysis, the compound would be ionized (e.g., via electrospray ionization - ESI) and the resulting molecular ion's mass-to-charge ratio (m/z) measured by the mass analyzer. The experimentally determined value must match the theoretical value within a very narrow tolerance (typically < 5 ppm) to confirm the molecular formula.

Table 1: Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₁ClOS |

| Molecular Weight (Average) | 262.76 g/mol |

| Theoretical Exact Mass (Monoisotopic) | 262.02200 Da alfa-chemistry.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise connectivity and three-dimensional structure of organic molecules in solution. A full NMR analysis for this compound would involve ¹H NMR, ¹³C NMR, and a variety of multi-dimensional techniques.

To unambiguously assign all proton and carbon signals, multi-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra would show correlations between adjacent protons on the chlorophenyl ring and on the thiomethylphenyl ring, helping to trace the connectivity within each aromatic system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). libretexts.org This allows for the direct assignment of each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by revealing longer-range (typically 2- and 3-bond) correlations between protons and carbons. libretexts.orgyoutube.com Key expected correlations for this molecule would include:

Correlations from the methyl protons (-SCH₃) to the thiomethyl-substituted carbon (C4') and its neighboring carbons.

Correlations from the aromatic protons to the central carbonyl carbon, linking the two phenyl rings together.

Correlations between protons on one ring and carbons on the other, confirming the benzophenone (B1666685) core structure.

The two phenyl rings in benzophenone derivatives are not coplanar due to steric hindrance, and they can rotate around the single bonds connecting them to the carbonyl carbon. Dynamic NMR (DNMR) is a technique used to study such conformational dynamics. nih.govresearchgate.net By recording NMR spectra at various temperatures, it is possible to observe changes in the appearance of the signals. At high temperatures, rapid rotation may lead to averaged, sharp signals. As the temperature is lowered, this rotation can slow down to the NMR timescale, causing signal broadening and eventual decoalescence into separate signals for each conformer. researchgate.net While no specific DNMR studies on this compound are documented in the search results, this technique could be employed to determine the energy barriers for bond rotation and investigate the conformational preferences of the molecule in solution. mdpi.com

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.gov For this compound, these techniques would provide clear evidence for its key structural features.

Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ketone) | Stretch | 1650 - 1680 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Methyl) | Stretch | 2850 - 2960 |

| C-Cl | Stretch | 600 - 800 |

| C-S | Stretch | 600 - 750 |

The most prominent peak in the IR spectrum would be the strong absorption from the carbonyl (C=O) group stretch. nist.gov Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings and the C-S bond. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by mapping the precise arrangement of atoms in a single crystal. This technique yields exact bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's conformation in the solid state. researchgate.net

A crystal structure of this compound would reveal the dihedral angles between the two aromatic rings and the plane of the carbonyl group, providing a static image of its preferred solid-state conformation. No publicly available crystallographic data for this specific compound was identified in the performed searches.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for determining the purity of a final product. rsc.org A sample of this compound would be analyzed to produce a chromatogram, ideally showing a single major peak corresponding to the product. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity (e.g., >98%). These methods can effectively separate the target compound from any unreacted starting materials, reagents, or byproducts from the synthesis. ub.edu

Reaction Monitoring: The synthesis of this compound, likely proceeding via a Friedel-Crafts acylation or a related coupling reaction, can be monitored over time. google.com Thin-Layer Chromatography (TLC) offers a rapid, qualitative way to track the consumption of reactants and the appearance of the product. For more quantitative monitoring, small aliquots can be taken from the reaction mixture at different time points and analyzed by HPLC or LC-MS, allowing for the optimization of reaction conditions such as temperature and reaction time. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Mechanism Elucidation

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable analytical method for the qualitative analysis of reaction mixtures containing this compound. It allows for the separation of volatile and semi-volatile compounds, which are then ionized and fragmented to produce a unique mass spectrum for each component. This data is crucial for identifying reactants, intermediates, products, and potential byproducts, thereby providing a detailed picture of the reaction mechanism.

In the context of synthesizing this compound, for instance, through a Friedel-Crafts acylation reaction, GC-MS can be employed to analyze the crude reaction mixture. This analysis can help in identifying the desired product as well as regioisomers or products of incomplete reactions. The electron ionization (EI) mass spectrum of this compound is expected to exhibit characteristic fragmentation patterns. The fragmentation of aromatic ketones typically proceeds via cleavage of the bonds adjacent to the carbonyl group. whitman.eduwhitman.edulibretexts.org

Key fragmentation pathways for aromatic ketones include the formation of an acylium ion. For this compound, two primary acylium ions could be expected: the chlorobenzoyl cation and the thiomethylbenzoyl cation. The relative abundance of these fragments can provide insights into the electronic effects of the chloro and thiomethyl substituents on the stability of the resulting ions. The presence of a chlorine atom would lead to a characteristic isotopic pattern for fragments containing it, with the 37Cl isotope being approximately one-third the abundance of the 35Cl isotope.

Furthermore, the analysis of reaction byproducts by GC-MS can reveal alternative reaction pathways. For example, the detection of compounds resulting from demethylation of the thiomethyl group or other side reactions can inform the optimization of reaction conditions to favor the formation of the desired product. The use of GC coupled with tandem mass spectrometry (GC-MS/MS or GC-MSn) can further enhance the structural elucidation of isomeric products, which may have very similar primary mass spectra but exhibit different fragmentation patterns in collision-induced dissociation (CID) experiments. researchgate.netnih.gov

Table 1: Postulated GC-MS Fragmentation Data for this compound

| Fragment Ion | Postulated Structure | m/z (mass-to-charge ratio) |

| [M]+ | [C14H11ClOS]+ | 262/264 |

| [M-CH3]+ | [C13H8ClOS]+ | 247/249 |

| [M-SCH3]+ | [C13H8ClO]+ | 215/217 |

| [C7H4ClO]+ | 2-Chlorobenzoyl cation | 139/141 |

| [C8H7S]+ | 4-(Thiomethyl)phenyl cation | 135 |

| [C6H4Cl]+ | Chlorophenyl cation | 111/113 |

This table is based on theoretical fragmentation patterns of aromatic ketones and has not been empirically validated for this specific compound in the available literature.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of this compound. Its high resolution and sensitivity make it ideal for determining the concentration of the compound in various matrices, assessing purity, and monitoring the progress of a chemical reaction.

A typical HPLC method for the quantitative analysis of a benzophenone derivative would employ a reversed-phase column, such as a C18 column. nih.govnih.gov The mobile phase would likely consist of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, with the composition optimized to achieve good separation of the target analyte from any impurities or other components in the sample. nih.govnih.gov Detection is commonly performed using a UV detector, as the benzophenone chromophore absorbs strongly in the UV region.

For method development, a scouting gradient can be initially used to determine the optimal mobile phase composition for efficient elution and separation. nih.gov The method would then be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (both intra- and inter-day), and the limits of detection (LOD) and quantification (LOQ). nih.gov

In a research or industrial setting, a validated HPLC method can be used to:

Determine the yield of a synthesis reaction by quantifying the amount of this compound produced.

Assess the purity of the final product by separating and quantifying any impurities.

Conduct stability studies by monitoring the degradation of the compound over time under various conditions.

The selection of the stationary and mobile phases is critical for achieving the desired separation. Given the non-polar nature of this compound, a reversed-phase C18 or C8 column would be suitable. The mobile phase could be a gradient or isocratic mixture of acetonitrile and water, or methanol and water, possibly with the addition of a small amount of acid like formic acid or trifluoroacetic acid to improve peak shape. nih.govnih.gov

Table 2: Illustrative HPLC Method Parameters for Quantitative Analysis of a Benzophenone Derivative

| Parameter | Typical Value/Condition |

| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Acetonitrile and water mixture (e.g., 70:30 v/v) nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

This table presents typical parameters for the HPLC analysis of benzophenone derivatives and serves as a starting point for method development for this compound.

Table 3: Representative HPLC Validation Data for Benzophenone Derivatives

| Validation Parameter | Typical Performance Metric | Reference |

| Linearity (R2) | > 0.999 | nih.gov |

| Accuracy (Recovery) | 90.0% - 104.6% | nih.gov |

| Precision (RSD) | < 2% | mdpi.com |

| Limit of Detection (LOD) | 4.0 - 30 µg/g | nih.gov |

| Limit of Quantitation (LOQ) | 15 - 100 µg/g | nih.gov |

This table summarizes typical validation results from HPLC methods for various benzophenone derivatives, indicating the expected performance of a well-developed method.

Computational and Theoretical Investigations of 2 Chloro 4 Thiomethyl Benzophenone

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule, such as its three-dimensional shape and the distribution of electrons. These calculations solve approximations of the Schrödinger equation to yield detailed information about molecular orbitals and energy levels.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems based on the electron density. It offers a favorable balance between accuracy and computational cost, making it ideal for studying the ground state properties of medium-sized organic molecules like 2-Chloro-4'-(thiomethyl)benzophenone.

DFT studies typically begin with a geometry optimization, where the molecule's structure is adjusted to find the lowest energy conformation. For substituted benzophenones, a key geometrical feature is the twist of the two phenyl rings relative to the central carbonyl group, which is influenced by the electronic and steric effects of the substituents. researchgate.netnih.gov Methods like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311G(d,p) are commonly employed for these optimizations. researchgate.netchemrevlett.com

Once the optimized geometry is obtained, a variety of ground-state properties can be calculated. The distribution of electron density is analyzed through the molecular electrostatic potential (MEP), which highlights the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. chemrevlett.com This is critical for predicting sites of intermolecular interactions.

Furthermore, DFT calculations provide energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides an estimate of the molecule's chemical reactivity and kinetic stability. scialert.netmdpi.com A smaller gap generally implies higher reactivity.

| Calculated Property | Significance | Typical Computational Method |

|---|---|---|

| Optimized Molecular Geometry (Bond lengths, Dihedral angles) | Provides the most stable 3D structure and conformational details like phenyl ring twist. researchgate.net | B3LYP/6-31G(d,p) |

| Dipole Moment | Indicates the overall polarity of the molecule, influencing solubility and intermolecular forces. scialert.net | B3LYP/6-311G(d,p) |

| HOMO Energy | Relates to the ionization potential and electron-donating capability. mdpi.com | B3LYP/6-311G(d,p) |

| LUMO Energy | Relates to the electron affinity and electron-accepting capability. mdpi.com | B3LYP/6-311G(d,p) |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity, kinetic stability, and electronic excitation energy. scialert.net | B3LYP/6-311G(d,p) |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution, identifying sites for electrophilic and nucleophilic attack. chemrevlett.com | B3LYP/6-31G(d,p) |

While DFT is excellent for ground states, ab initio methods, which are based on first principles without empirical parameters, are often employed for a highly accurate description of electronically excited states. Methods such as Møller-Plesset perturbation theory (MP2), Coupled Cluster (CC), and Configuration Interaction (CI) provide a more rigorous treatment of electron correlation.

For characterizing the excited states of this compound, Time-Dependent Density Functional Theory (TD-DFT) is a common and practical approach, though more computationally intensive ab initio methods can be used for benchmarking and higher accuracy. nih.govchemrxiv.org These calculations are essential for understanding the molecule's photophysical properties. They can predict the energies of excited singlet (S₁) and triplet (T₁) states, which are crucial for processes like fluorescence and phosphorescence. edinst.com

Ab initio calculations can elucidate the nature of electronic transitions, for instance, distinguishing between n→π* (promotion of an electron from a non-bonding orbital to an anti-bonding π* orbital) and π→π* transitions, which have different characteristics and solvent dependencies. scialert.net They can also help in understanding complex photophysical phenomena like intramolecular charge transfer (ICT), where electron density shifts from a donor part of the molecule (the thiomethylphenyl group) to an acceptor part (the chlorophenyl group) upon photoexcitation. aip.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically model a molecule in isolation or with a simplified solvent model, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time in a more realistic environment, such as in a solvent box or interacting with a biological macromolecule.

MD simulations for this compound can reveal its conformational landscape. The molecule is not rigid; the phenyl rings can rotate around the single bonds connecting them to the carbonyl carbon. MD simulations can map the potential energy surface associated with these rotations, identifying the most stable conformers and the energy barriers between them. sci-hub.sersc.org This provides a dynamic picture of the molecule's flexibility, which is often crucial for its function. nih.gov

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating the compound in a solution, one can analyze the specific interactions with solvent molecules, such as hydrogen bonding or van der Waals forces. In the context of materials science or pharmacology, MD can be used to simulate the interaction of this compound with other molecules, polymers, or proteins, providing insights into binding affinities and mechanisms. nih.gov

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or its reactions as a photosensitizer. DFT calculations are used to map out the potential energy surface of a proposed reaction.

This process involves identifying and calculating the energies of the reactants, products, any intermediates, and, crucially, the transition states. A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy of the reaction. Locating the transition state structure is a key step in understanding the reaction's kinetics. jmchemsci.com

For example, in a nucleophilic addition to the carbonyl group, calculations can model the approach of the nucleophile, the formation of a tetrahedral intermediate, and the subsequent steps. jmchemsci.com By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. This predictive capability can guide the design of new synthetic routes or explain observed product distributions.

Structure-Reactivity Relationship Studies based on Theoretical Descriptors

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate a molecule's structural features with its activity or properties. nih.govresearchgate.net Theoretical descriptors, derived from computational calculations, are heavily used in these studies. dntb.gov.ua

For a series of benzophenone (B1666685) derivatives including this compound, various descriptors can be calculated:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, atomic charges, and electrostatic potential values. mdpi.com These describe the molecule's ability to participate in electronic interactions.

Steric Descriptors: Molecular volume, surface area, and specific conformational angles. These relate to the size and shape of the molecule.

Topological Descriptors: Indices that describe the connectivity of atoms in the molecule.

These descriptors can be correlated with experimentally measured properties, such as reaction rates, biological activity, or skin permeability. researchgate.net The resulting QSAR model can then be used to predict the properties of new, unsynthesized benzophenone derivatives, accelerating the discovery of molecules with desired characteristics. researchgate.net

Prediction of Spectroscopic Parameters

Computational methods can predict various types of spectra, which is invaluable for interpreting experimental data and confirming molecular structures.

UV-Visible Spectroscopy: TD-DFT is the most common method for predicting UV-Vis absorption spectra. scialert.net It calculates the vertical excitation energies and oscillator strengths of electronic transitions. The calculated spectrum (often a plot of oscillator strength vs. wavelength) can be compared directly with the experimental spectrum to assign the observed absorption bands to specific electronic transitions (e.g., n→π* or π→π*). nih.govaip.org

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. chemrevlett.comresearchgate.net By analyzing the vibrational modes, each calculated peak can be assigned to a specific molecular motion, such as the C=O stretch of the benzophenone core or the C-S stretch of the thiomethyl group. This aids in the interpretation of experimental FTIR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. researchgate.net These theoretical predictions can be a powerful tool for assigning signals in complex experimental NMR spectra.

| Spectroscopy Type | Predicted Parameter | Typical Computational Method | Reference |

|---|---|---|---|

| UV-Visible | Excitation Energies (λmax), Oscillator Strengths | TD-DFT (e.g., B3LYP/6-31+G(d)) | scialert.net |

| Infrared (IR) | Vibrational Frequencies, Intensities | DFT (e.g., B3LYP/6-311G(d,p)) | chemrevlett.com |

| NMR | Chemical Shifts (¹H, ¹³C) | DFT with GIAO method | researchgate.net |

| X-Ray Absorption | Time-resolved spectra | DFT (Transition Potential/∆-Kohn-Sham) | chemrxiv.org |

Applications and Advanced Material Science Perspectives for 2 Chloro 4 Thiomethyl Benzophenone

Role as Synthetic Intermediate in Complex Molecule Construction

The benzophenone (B1666685) framework is a foundational structure in organic synthesis, serving as a versatile building block for a wide range of more complex molecules. nih.govasianpubs.org Compounds like 2-Chloro-4'-(thiomethyl)benzophenone are valuable intermediates due to the reactive sites offered by their substituted aromatic rings and the central ketone group. The presence of chloro and thiomethyl groups provides specific functionalities that can be exploited in multi-step synthetic pathways.

Benzophenone derivatives are crucial starting materials for the synthesis of various heterocyclic systems, including quinazolines, acridones, and benzodiazepines, many of which exhibit significant pharmacological activity. asianpubs.org For instance, substituted 2-aminobenzophenones are precursors to several drugs with anti-inflammatory or anti-psychotic properties. asianpubs.org The synthesis of these complex targets often involves transformations of the benzophenone core, such as reduction of the ketone, nucleophilic substitution of the halogen, or oxidation of the sulfide (B99878) group. In this context, this compound represents a strategic intermediate, with its distinct substituents allowing for regioselective modifications to build molecular complexity. It is a key precursor for synthesizing anti-diabetic drug intermediates, such as 5-bromo-2-chloro-4'-ethoxy benzophenone. google.com

Photoinitiators and Photosensitizers in Polymerization and Curing Processes

Benzophenone and its derivatives are among the most widely used photoinitiators in industrial applications, particularly for ultraviolet (UV) curing of coatings, inks, and adhesives. nih.govnbinno.com this compound belongs to the class of Type II photoinitiators, which operate via a bimolecular mechanism to generate the free radicals necessary for polymerization. nih.gov

Efficiency and Mechanism of Photoinitiation in Radiation Curable Formulations

The photoinitiation process for a Type II initiator like this compound begins with the absorption of UV light by the benzophenone chromophore. This absorption elevates the molecule from its ground state (S₀) to an excited singlet state (S₁). Subsequently, it undergoes a highly efficient process called intersystem crossing (ISC) to a more stable, longer-lived triplet state (T₁). mdpi.comtcichemicals.com

The triplet-state benzophenone is a diradical species and is not reactive enough to initiate polymerization directly. Instead, it interacts with a hydrogen donor, also known as a co-initiator or synergist (typically a tertiary amine, ether, or thiol). nih.gov In this step, the excited benzophenone abstracts a hydrogen atom from the co-initiator. This hydrogen atom transfer (HAT) process results in the formation of two radicals: a ketyl radical from the benzophenone and an active alkylamino radical from the co-initiator. niscpr.res.in The alkylamino radical is the primary species responsible for initiating the free-radical polymerization of monomers and oligomers, such as acrylates, leading to the rapid curing and hardening of the formulation. niscpr.res.inresearchgate.net

The efficiency of this process is influenced by several factors, including the concentration of the photoinitiator and co-initiator, the UV absorption characteristics of the initiator, and the viscosity of the formulation. kent.ac.uk The substitution pattern on the benzophenone rings, such as the chloro and thiomethyl groups in this compound, can modulate the molecule's absorption spectrum and the reactivity of its triplet state, thereby tuning its photoinitiation efficiency. kent.ac.uk

Table 1: Comparison of Photoinitiation Efficiency for Benzophenone-Based Systems This table presents illustrative data from studies on related benzophenone systems to show typical performance metrics.

| Photoinitiator System | Monomer | Co-Initiator | Polymerization Rate (Rp) (mol L⁻¹ s⁻¹) | Final Conversion (%) |

|---|---|---|---|---|

| Benzophenone (BP) / Morpholine | Methyl Methacrylate (MMA) | Morpholine | Varies with concentration | ~70-85 |

| Polymeric BP (PBM) / TEA | Tripropyleneglycol Diacrylate (TPGDA) | Triethylamine (TEA) | Higher than BP | >90 |

| Benzophenone-Carbazole (BPC3) / EDB | Acrylate | Ethyl 4-(dimethylamino)benzoate (B8555087) (EDB) | 0.56 (Relative Efficiency) | ~60 |

Design of Novel Photoredox Catalysts based on Benzophenone Scaffolds

The same photophysical properties that make benzophenones excellent photoinitiators also enable their use as organic photoredox catalysts. tcichemicals.combeilstein-journals.org Upon irradiation, the excited triplet state of a benzophenone derivative can engage in single electron transfer (SET), hydrogen atom transfer (HAT), or energy transfer (ET) processes to activate substrates in a catalytic cycle. tcichemicals.com

The design of novel photoredox catalysts often involves modifying the benzophenone scaffold to tune its electrochemical and photophysical properties. Introducing electron-donating and electron-withdrawing groups creates a "push-pull" system. In this compound, the electron-donating thiomethyl group (-SMe) and the electron-withdrawing chloro group (-Cl) can shift the molecule's absorption wavelength to lower energy (longer wavelengths), potentially allowing for activation with visible light instead of high-energy UV light. tcichemicals.com This is advantageous as it permits milder reaction conditions that are less likely to damage sensitive substrates. tcichemicals.com Such catalysts have been successfully used to facilitate reactions like C(sp²)–C(sp³) cross-couplings. tcichemicals.com

Precursors for Functional Organic Materials

The robust and photoactive nature of the benzophenone core makes it an attractive building block for advanced functional organic materials, including photoactive polymers and components for optoelectronic devices. mdpi.compreprints.org

Design and Synthesis of Photoactive Polymers

This compound can be chemically modified to create a monomer that can be subsequently polymerized. For example, functional groups suitable for polymerization (like a vinyl or an epoxy group) could be introduced onto the benzophenone structure. Polymerizing such monomers incorporates the photoactive benzophenone moiety directly into the polymer chain, either as a pendant group or within the main backbone. researchgate.net

These photoactive polymers have several advantages over small-molecule additives. The covalent bonding prevents the migration and leaching of the photoinitiator from the cured material, which is a critical issue in applications like food packaging and biomedical devices. researchgate.net Furthermore, polymeric photoinitiators can exhibit different and sometimes enhanced photoinitiation activity compared to their small-molecule counterparts. researchgate.net

Integration into Optoelectronic Devices

The benzophenone scaffold is gaining significant attention for its use in organic light-emitting diodes (OLEDs). ktu.edunih.gov Its derivatives can be employed as either host materials or emitters in the emissive layer of an OLED. mdpi.compreprints.org The benzophenone unit is known for its chemical stability and its high efficiency in intersystem crossing (ISC), which is the process of converting excited singlet excitons to triplet excitons. preprints.orgnih.gov

This property is particularly valuable for designing thermally activated delayed fluorescent (TADF) emitters. In TADF materials, triplet excitons, which are typically non-emissive in conventional fluorescent OLEDs, can be converted back into emissive singlet excitons through reverse intersystem crossing (RISC), dramatically increasing the internal quantum efficiency of the device. nih.gov The rigid, twisted structure of the benzophenone core helps to create molecules with a small energy gap between the singlet and triplet states (ΔEST), which facilitates efficient RISC. preprints.org By synthesizing donor-acceptor molecules where benzophenone acts as the electron-accepting core, materials with tailored electronic properties can be developed for high-efficiency OLEDs. preprints.orgnih.gov

Table 2: Properties of Benzophenone Derivatives in OLED Applications Data is generalized from reviews on benzophenone-based materials to illustrate typical characteristics.

| Derivative Type | Role in OLED | Thermal Decomposition Temp. (Td) | Glass Transition Temp. (Tg) | Key Photophysical Property |

|---|---|---|---|---|

| Carbazole-Benzophenone | Host/Emitter | > 300 °C | ~ 100-190 °C | High Triplet Energy |

| Donor-Acceptor-Donor (D-A-D) | TADF Emitter | > 350 °C | Often amorphous | Small ΔEST, High ISC Rate |

Ligand Design in Organometallic Chemistry

The molecular architecture of this compound, featuring a combination of a soft thioether (-SMe) group and a harder carbonyl (C=O) group, presents intriguing possibilities for its application as a ligand in organometallic chemistry. The presence of these distinct donor sites allows for a variety of coordination modes, making it a potentially versatile building block for the synthesis of novel metal complexes.

The thioether sulfur atom, possessing lone pairs of electrons, is classified as a soft donor and is expected to form stable complexes with soft or borderline metal ions such as palladium(II), platinum(II), gold(I), and copper(I). nih.govwikipedia.org The coordination of thioether ligands to transition metals is a well-established area of organometallic chemistry. wikipedia.orgwikiwand.com These complexes can exhibit pyramidal geometry at the sulfur center. wikipedia.org Furthermore, thioethers have been shown to act as bridging ligands, connecting two metal centers. wikipedia.org

The carbonyl group of the benzophenone moiety can also participate in coordination to a metal center. Typically, ketones can bind to metals in two primary modes: a sigma (σ) donation from the oxygen lone pair (η¹-O-bonded) or a pi (π) interaction involving the C=O double bond (η²-C,O-bonded). wikipedia.org The η¹-O-bonded mode is more common with Lewis acidic metal centers, while the η²-C,O-bonded mode is favored by low-valent, electron-rich metals. wikipedia.org

The bifunctional nature of this compound allows it to act as a chelating ligand, where both the thioether sulfur and the carbonyl oxygen bind to the same metal center, forming a stable chelate ring. The relative positions of the chloro and thiomethyl substituents on the benzophenone framework will influence the steric and electronic properties of the resulting metal complexes, potentially impacting their catalytic activity or material properties.

The design of ligands based on thioether-ketone frameworks is an active area of research. For instance, the coordination chemistry of poly(thioether)borate ligands has been extensively studied, demonstrating the utility of thioether donors in stabilizing a range of metal complexes with applications in bioinorganic and organometallic chemistry. nih.gov While direct studies on this compound as a ligand are not extensively reported in the literature, the known reactivity of its constituent functional groups provides a strong basis for its potential in creating a diverse array of organometallic structures.

Below is a table summarizing the potential coordination chemistry of this compound based on the general principles of its functional groups.

| Functional Group | Potential Coordination Mode | Likely Metal Partners | Supporting Evidence |

| Thioether (-SMe) | Monodentate, Bridging | Pd(II), Pt(II), Au(I), Cu(I), Ru(II), Rh(III) | Thioethers are soft ligands known to coordinate to a variety of soft and borderline transition metals. nih.govwikipedia.org They can also act as bridging ligands. wikipedia.org |

| Carbonyl (C=O) | η¹-O-bonded, η²-C,O-bonded | Zn(II) (η¹), Fe(0) (η²) | Ketones can coordinate through oxygen lone pairs (η¹) or the C=O π-system (η²), depending on the metal's electronic properties. wikipedia.org |

| Both | Bidentate (S,O-chelation) | Various transition metals | The presence of both a soft sulfur donor and a harder oxygen donor allows for chelation, forming a stable ring structure with a metal ion. |

The synthesis of metal complexes with this compound would likely involve reacting the compound with a suitable metal salt in an appropriate solvent. The resulting complexes could then be characterized by various spectroscopic and crystallographic techniques to elucidate their precise structures and bonding. The electronic and steric effects of the chloro and thiomethyl substituents would be of particular interest in tuning the properties of these novel organometallic compounds for potential applications in catalysis or materials science.

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-4'-(thiomethyl)benzophenone, and how can reaction efficiency be optimized?

A two-step synthesis is typical:

Chlorination : Introduce chlorine at the 2-position of benzophenone using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) under anhydrous conditions. Monitor completion via thin-layer chromatography (TLC) .

Thiomethylation : React the chlorinated intermediate with methylthiolate (CH₃S⁻) or dimethyl disulfide (DMDS) in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimize yield by adjusting reaction time (12–24 hours) and temperature (60–80°C) .

Key validation : Confirm product purity (>95%) via HPLC with UV detection at 254 nm .

Q. What analytical techniques are critical for characterizing this compound?

Q. How does this compound behave under varying storage conditions?

- Stability : Degrades under UV light due to benzophenone’s photosensitivity. Store in amber vials at –20°C under inert gas (argon).

- Hydrolytic stability : Susceptible to hydrolysis in aqueous acidic/basic conditions. Conduct accelerated aging studies (40°C, 75% humidity) to simulate long-term stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Case example : Discrepancies in NMR chemical shifts may arise from solvent effects or tautomerism. Cross-validate using:

Q. What mechanistic insights exist for the thiomethylation reaction in benzophenone derivatives?

- Kinetic studies : Use stopped-flow spectroscopy to monitor reaction intermediates. Thiomethylation follows second-order kinetics, with rate constants dependent on Lewis acid concentration (e.g., AlCl₃ at 0.1–0.3 M) .

- Computational modeling : DFT calculations (B3LYP/6-31G*) predict transition states and activation energies for nucleophilic aromatic substitution .

Q. How does this compound interact with biological systems, and what are the implications for toxicity studies?

- Cytotoxicity screening : Assess in vitro using HepG2 cells (IC₅₀ > 100 µM suggests low acute toxicity). Compare with benzophenone-3 (BP3), which shows endocrine disruption at 10 µM .

- IL-6 modulation : Derivatives like 2-chloro-4'-methoxychalcone inhibit IL-6 mRNA upregulation by 60% in lipopolysaccharide-stimulated macrophages .

Q. What environmental degradation pathways are relevant for this compound?

- Photolysis : UV irradiation (λ = 254 nm) generates chlorinated byproducts (e.g., 2-chlorobenzoic acid) via radical intermediates. Monitor using LC-MS/MS .

- Chlorination in water treatment : Reacts with free chlorine (HOCl) to form sulfoxide and sulfone derivatives. Quantify degradation kinetics (half-life < 1 hour at pH 7) .

Q. How can researchers mitigate risks associated with handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.